Product packaging for glucoallosamidin B(Cat. No.:CAS No. 136236-42-5)

glucoallosamidin B

Cat. No.: B1177411
CAS No.: 136236-42-5
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Description

Glucoallosamidin B (GLCB) is a pseudotrisaccharide and a derivative of the natural chitinase inhibitor allosamidin. It was first isolated from the mycelium of Streptomyces species . This compound acts as a potent and selective inhibitor of family 18 chitinases, enzymes that break down chitin and are found in a wide range of organisms including insects, fungi, and humans . The structural basis for its inhibitory activity has been elucidated through crystallography studies, such as its complex with human macrophage chitinase (chitotriosidase), revealing how specific interactions within the enzyme's active site contribute to its high potency . Due to this mechanism, this compound has significant research value in studying the physiological roles of chitinases. It serves as a key tool compound in exploring novel therapeutic strategies and has demonstrated promising biological activity in research areas including insecticidal and antifungal agents, as well as novel antiasthmatic activities . The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

136236-42-5

Molecular Formula

C206H326N56O64S1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural Features of Glucoallosamidin B and Analogous Compounds
Compound Core Structure Sugar Moieties Key Functional Groups Source
This compound* Hypothesized glycoside Unspecified Likely hydroxyl, amine Not reported
Isorhamnetin-3-O-glycoside Flavonoid aglycone 3-O-glycoside Methoxy, phenolic Zygophyllum fabago
N-Acetylglucosamine Amino sugar None Acetamido, hydroxyl Marine biomass
2-Aminobenzamide Benzamide derivative None Amino, carbonyl Synthetic

*Structural details inferred from glycoside classification.

Key Observations :

  • Isorhamnetin-3-O-glycoside: Shares a glycosidic linkage but differs in aglycone structure (flavonoid vs. hypothesized structure of this compound). NMR data (e.g., $ \delta $ 5.2 ppm for anomeric protons) confirm sugar attachment .
  • 2-Aminobenzamides: Non-glycosidic compounds with aromatic amines, highlighting structural divergence from glycosides .

Functional and Mechanistic Differences

Key Insights :

  • Therapeutic Potential: N-Acetylglucosamine’s role in osteoarthritis treatment (via cartilage protection) contrasts with this compound’s hypothesized enzyme inhibition, which may target metabolic disorders .

Methodological Overlaps in Analysis

  • Glycomics Techniques : MIRAGE standards ensure robust reporting for glycan-related compounds, including glycosides like this compound .
  • Spectroscopic Profiling : NMR and UV data (e.g., $ \lambda_{\text{max}} $ 270 nm for aromatic aglycones) are critical for structural confirmation, as shown in Isorhamnetin-3-O-glycoside studies .
  • HPLC-Based Analysis: GlycoBase and autoGU tools enable comparative retention time analysis, applicable to this compound if derivatized with tags like 2-aminobenzamide .

Preparation Methods

Fermentation and Initial Extraction

  • Strain and Culture Conditions : Streptomyces sp. was cultivated in a 300-liter fermenter containing modified Sabouraud medium (pH 7.0) at 27°C for 66 hours under aeration (38 L/min) and agitation (200 rpm).

  • Extraction : The mycelial cake (3.6 kg wet weight) was extracted with methanol (15 L) and 80% methanol (8 L). The combined extracts were concentrated to 500 mL and diluted with water for further purification.

Chromatographic Purification

The crude extract underwent sequential chromatography:

  • Charcoal Column : Eluted with 50% ethanol (pH 3.5) to remove impurities.

  • SP-Sephadex C-25 Column : Pre-equilibrated with 50 mM ammonium acetate buffer (pH 5.0), yielding partially purified fractions.

  • Reverse-Phase HPLC : Two-step HPLC on a Capcell-Pak C18 column (20 × 250 mm) with a gradient of acetonitrile in 10 mM ammonium hydroxide (pH 8.9). This compound eluted at 21.3 minutes, yielding 28.3 mg with 91.3% purity.

Table 1: Purification Profile of this compound

StepYield (mg)Purity (%)Elution Conditions
Charcoal Column50012.450% EtOH (pH 3.5)
SP-Sephadex C-2512045.850 mM NH₄OAc (pH 5.0)
First HPLC51.278.60–50% CH₃CN in 30 min
Second HPLC28.391.30–50% CH₃CN in 90 min

Chemical Synthesis Approaches

Mercury(II)-Mediated Cyclization

A landmark synthetic route for the pseudodisaccharide core of this compound involves Hg(II)-mediated cyclization:

  • Starting Material : Cyclopentadienylthallium was converted to the optically active alcohol 4 via a 5-step sequence.

  • Aminoimidate Formation : Treatment of 4 with dimethylcyanamide and NaH yielded aminoimidate 5 (93% yield).

  • Cyclization : Hg(II) trifluoroacetate promoted stereoselective cyclization of 5 to oxazoline 6 , followed by radical oxygenation to form 7 (69% yield over two steps).

  • Glycosylation : Coupling of 7 with oxazoline donor 11 (3,4,6-tri-O-acetyl-N-acetylglucosamine) using triflic acid catalysis afforded β-pseudodisaccharide 22 (68% yield).

Key Reaction Conditions :

  • Cyclization : Hg(II) trifluoroacetate (1.5 equiv), THF, 36 hours.

  • Glycosylation : TMSOTf (1.2 equiv), –20°C, nitromethane/toluene (1:1).

Solid-Phase Synthesis

A total solid-phase method streamlined the synthesis:

  • Resin Functionalization : Wang resin was loaded with N-demethylallosamizoline 23 via a benzyl ether linker.

  • Glycosylation : Trichloroacetimidate donor 9 (3.0 equiv) was coupled to 23 using TMSOTf, yielding pseudotrisaccharide 25 (62% yield).

  • Deprotection : HF-mediated cleavage and hydrogenolysis removed protecting groups, affording this compound.

Advantages : Reduced purification steps and higher throughput compared to solution-phase synthesis.

Structural Modification of Allosamidin Analogues

This compound was also prepared via structural modification of allosamidin:

  • Selective Hydrolysis : Allosamidin was treated with 0.5 N HCl at 70°C for 6.5 hours to cleave the N-acetylallosamine moiety.

  • Reglycosylation : The resulting pseudodisaccharide 7 was coupled with N-acetylglucosamine donors under Koenigs-Knorr conditions to introduce the glucose unit.

Table 2: Comparative Yields of Synthetic Methods

MethodYield (%)Purity (%)Key Challenge
Natural Extraction0.0078*91.3Low throughput
Hg(II)-Mediated5895Toxicity of Hg(II) reagents
Solid-Phase6298Optimizing resin loading

*Yield calculated from mycelial biomass.

Analytical Characterization

Critical analytical data validating this compound’s structure include:

  • FAB-MS : m/z 623.2776 ([M+H]⁺).

  • ¹³C NMR : Key signals at δ 29.0 (N-methyl), 61.4 (C-6), and 101.2 (anomeric carbon).

  • Optical Rotation : [α]D²⁵ = –47.5° (c = 0.5, H₂O).

Challenges and Innovations

  • Stereochemical Control : The β-glycosidic linkage in the pseudotrisaccharide requires precise stereochemical guidance, achieved via oxazoline donors.

  • Scalability : Solid-phase synthesis addresses scalability but demands optimized resin-linker chemistry.

  • Toxicity Mitigation : Recent efforts replace Hg(II) with Rh(II) catalysts for cyclization, though yields remain suboptimal .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for initial structural characterization of glucoallosamidin B?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to resolve its glycosidic linkages and stereochemistry. For glycan sequencing, apply the MIRAGE guidelines to ensure standardized reporting of glycomics data, including monosaccharide composition and linkage positions . Comparative analysis with known analogs (e.g., glucosamine derivatives) can validate structural hypotheses .
  • Data Consideration : Cross-validate findings using orthogonal methods (e.g., ion mobility spectrometry) to address potential ambiguities in isomeric resolution .

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

  • Methodological Answer : Follow protocols for chemical synthesis or extraction outlined in glycomics studies, such as acid hydrolysis or enzymatic cleavage, with strict documentation of reaction conditions (pH, temperature, catalysts). Include purity assessments via high-performance liquid chromatography (HPLC) and quantitative NMR . For natural product isolation, use column chromatography with glycan-specific resins (e.g., lectin-affinity columns) .
  • Reproducibility Tip : Provide raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Experimental Design : Conduct dose-response studies in physiologically relevant models (e.g., 3D cell cultures or organoids) to bridge in vitro-in vivo gaps. Monitor metabolites using LC-MS/MS to assess bioavailability .
  • Data Analysis : Apply multivariate statistics to identify confounding variables (e.g., serum protein binding in vivo) that may mask activity. Reference studies on glycated albumin’s interference with small-molecule assays for methodological parallels .
    • Case Study : Divergent receptor-binding results may stem from assay conditions (e.g., pH, cofactors). Replicate experiments using standardized protocols from glycan-protein interaction studies .

Q. How should researchers design experiments to assess this compound’s inhibitory effects on glycosidases?

  • Methodological Answer :

  • Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure real-time inhibition. Calculate IC50 and Ki values via Lineweaver-Burk plots, accounting for competitive vs. non-competitive mechanisms .
  • Structural Insights : Perform molecular docking simulations using glycan-binding protein databases (e.g., GlycoSearch) to predict binding pockets and guide mutagenesis studies .
    • Validation : Cross-reference results with glycoarray datasets to confirm specificity for target enzymes .

Q. What computational and experimental approaches integrate glycan-omics data to map this compound’s biosynthetic pathway?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq of biosynthetic tissues) with metabolomics (LC-MS profiling) to identify candidate genes (e.g., glycosyltransferases). Use phylogenetic analysis to infer enzyme function .
  • Gene Knockout Models : Apply CRISPR-Cas9 to disrupt putative biosynthetic genes and monitor this compound levels via targeted MS .
    • Data Challenges : Address discrepancies between predicted and observed intermediates using isotopic labeling to trace metabolic flux .

Methodological Contradictions and Solutions

Contradiction Possible Cause Resolution Strategy Reference
Variability in IC50 values across studiesDifferences in enzyme sources or assay buffersStandardize enzymes from recombinant systems
Discrepancies in structural annotationsIncomplete spectral libraries or isomerismUse ion mobility-MS for isomeric resolution
Inconsistent in vivo efficacyVariable pharmacokinetic profilesUse stable isotope tracers to monitor absorption

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